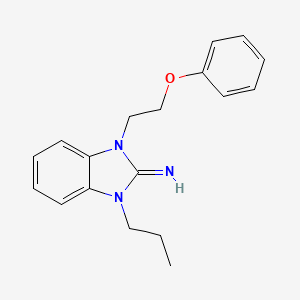![molecular formula C9H10N6O4 B12496151 5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole typically involves the reaction of 5-methyl-3-nitropyrazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups in the compound can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another.
Aplicaciones Científicas De Investigación
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has a similar pyrazole core but differs in its functional groups, leading to different chemical and biological properties.
4-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid: This compound also contains a pyrazole ring but has additional functional groups that confer unique properties.
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Although this compound belongs to a different class (oxazoles), it shares some structural similarities with this compound.
Propiedades
Fórmula molecular |
C9H10N6O4 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
5-methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C9H10N6O4/c1-6-3-8(14(16)17)10-12(6)5-13-7(2)4-9(11-13)15(18)19/h3-4H,5H2,1-2H3 |
Clave InChI |
FOZMGJNQZOUBNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CN2C(=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Solubilidad |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12496078.png)
![3-[({6-[(Butan-2-yloxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B12496081.png)
![2-oxo-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12496085.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12496088.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![4-[(E)-piperidin-1-yldiazenyl]benzoic acid](/img/structure/B12496098.png)
![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)


![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496146.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
